2-Propylimidazole
Overview
Description
2-Propylimidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Propylimidazole is a derivative of imidazole, a heterocyclic compound. Imidazole has been found to interact with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I . .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Result of Action
It has been suggested that this compound shows a synergistic effect with kinetic hydrate inhibitors (khis), hindering the formation of hydrates and promoting the formation of methane bubbles, thereby reducing the driving force for the formation of methane hydrates
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimicrobial compounds. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of the compound . .
Biochemical Analysis
Biochemical Properties
2-Propylimidazole plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand, forming complexes with metal ions in metalloproteins. These interactions can alter the enzyme’s conformation and activity, impacting biochemical pathways .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s structure and function, resulting in altered biochemical pathways. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with DNA and transcription factors .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns can impact the compound’s activity and function within the cell .
Properties
IUPAC Name |
2-propyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBBSFGKFMQPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068606 | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-95-4 | |
Record name | 2-Propylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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